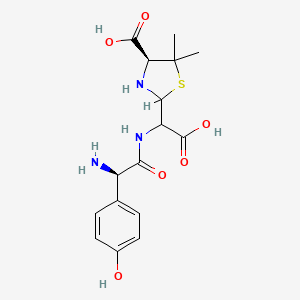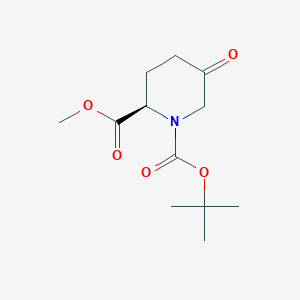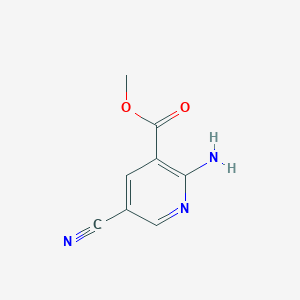
Amoxicillin open ring
Vue d'ensemble
Description
Amoxicillin open ring is a derivative of Amoxicillin . It is an impurity of Amoxicillin, a β-lactam family antibiotic that is commonly used in conjunction with clavulanic acid to treat bacterial infections .
Synthesis Analysis
The synthesis of this compound involves a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . Dynamic modelling, simulation, and optimisation of the batch enzymatic synthesis of amoxicillin have been performed . Kinetic parameter regression at different operating temperatures was performed, followed by Arrhenius parameter estimation to allow for non-isothermal modelling of the reaction network .Molecular Structure Analysis
This compound has a complex molecular structure. It has been found that the antibacterial activity increases as penicillin size increases for both, Gram-negative and Gram-positive bacteria . The study of the relationships between chemical structure and biological activity of an antibiotic consists of identifying those functional groups directly involved in the activity at the molecular level and of determining what changes can be made in the molecule without causing it to lose activity .Chemical Reactions Analysis
The demonstrated batch enzymatic synthesis of amoxicillin is composed of a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . Dynamic simulation and optimisation can be used to establish optimal control policies to attain target product specification objectives for bioprocesses .Applications De Recherche Scientifique
1. Detection and Food Safety
Amoxicillin, known for its β-lactam ring, has applications in food safety. An Enzyme Linked Immunosorbent Assay (ELISA) has been developed to detect amoxicillin and other penicillins in milk samples. This assay, designed to ensure food safety, utilizes biohybrid magnetic particles to hydrolyze the β-lactam ring, facilitating the detection of open-ring penicillins. It's particularly crucial due to the illegal use of penicillinase enzymes by some farmers to mask β-lactam concentrations in milk (Broto et al., 2015).
2. Environmental Monitoring and Treatment
Amoxicillin's presence in Sewage Treatment Plant (STP) effluents and its environmental impact has led to studies on its removal from wastewater. Ozonation has been proposed as a method to abate amoxicillin from effluents, with ozone primarily attacking the phenolic ring of the molecule, leading to the formation of hydroxyderivative intermediates (Andreozzi et al., 2005).
3. Drug Stability and Delivery
Research on amoxicillin’s stability and delivery mechanisms is crucial, especially concerning its β-lactamase degradation. Studies have explored the preparation of complexes such as [AMOX:β-CD], aiming to prevent β-lactamase degradation and enhance drug delivery. The interactions and stability of these complexes have been characterized using various techniques including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) (Bisson-Boutelliez et al., 2010).
4. Degradation and Environmental Fate
The degradation and environmental fate of amoxicillin have been extensively studied, particularly concerning its photodegradation in natural waters. Factors like hydrolysis, direct and indirect photolysis, and interactions with dissolved organic matter (DOM) significantly influence amoxicillin’s environmental fate. These studies highlight the importance of understanding the photochemical transformation of amoxicillin in natural water bodies (Xu et al., 2011).
5. Pharmaceutical Waste Management
The management of pharmaceutical waste, specifically the degradation of antibiotics like amoxicillin, has led to the development of innovative approaches. Metal-organic frameworks (MOFs) have been applied for the selective degradation of amoxicillin in biomedical wastes. These studies are pivotal for addressing the global challenge of antibiotic resistance, showcasing the potential of MOFs in degrading β-lactam antibiotics in solution (Paula et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Amoxicillin is a widely utilized beta-lactam antimicrobial drug. It is an aminopenicillin created by adding an extra amino group to penicillin to battle antibiotic resistance . Future research could focus on finding out if amoxicillin alone is effective in treating children and adults with uncomplicated acute otitis media .
Propriétés
IUPAC Name |
(4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10?,11+,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKJQFIKHAUIA-JJOYANBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412311.png)

![4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412313.png)




![3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan](/img/structure/B1412321.png)

